molecular formula C12H17NO4S B13011407 Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate

Cat. No.: B13011407
M. Wt: 271.33 g/mol
InChI Key: NFFSSZHPXNAZAE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a complex organic compound with a unique structure that includes a cyano group, an ethylsulfonyl group, and a methylene group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide . This reaction forms an intermediate that can be further modified to introduce the ethylsulfonyl and methylene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano and ethylsulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-3-phenylpyruvate
  • Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate

Uniqueness

Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is unique due to the presence of both the cyano and ethylsulfonyl groups, which confer distinct chemical properties. These functional groups allow for a wide range of chemical reactions and applications, making the compound versatile in various fields .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 3-cyano-3-ethylsulfonyl-4-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)10-6-9(3)12(7-10,8-13)18(15,16)5-2/h10H,3-7H2,1-2H3

InChI Key

NFFSSZHPXNAZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)CC

Origin of Product

United States

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